molecular formula C9H9IO3 B6209719 methyl 2-hydroxy-2-(3-iodophenyl)acetate CAS No. 1864147-09-0

methyl 2-hydroxy-2-(3-iodophenyl)acetate

Cat. No.: B6209719
CAS No.: 1864147-09-0
M. Wt: 292.1
InChI Key:
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Description

Methyl 2-hydroxy-2-(3-iodophenyl)acetate: is an organic compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the 3-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-2-(3-iodophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-(3-iodophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-2-(3-iodophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-hydroxy-2-(3-iodophenyl)acetate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.

    Biological Studies: It can be used as a probe to study the interactions of iodine-containing compounds with biological systems.

    Industrial Applications: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(3-iodophenyl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The iodine atom can play a crucial role in these interactions by forming halogen bonds with amino acid residues in proteins, thereby influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Methyl 2-hydroxy-2-(4-iodophenyl)acetate: Similar structure but with the iodine atom at the 4-position.

    Methyl 2-hydroxy-2-(2-iodophenyl)acetate: Similar structure but with the iodine atom at the 2-position.

    Methyl 2-hydroxy-2-(3-bromophenyl)acetate: Similar structure but with a bromine atom instead of iodine.

Uniqueness: Methyl 2-hydroxy-2-(3-iodophenyl)acetate is unique due to the position of the iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the iodine atom at the 3-position allows for specific interactions and reactions that may not be possible with other isomers or halogen-substituted analogs .

Properties

CAS No.

1864147-09-0

Molecular Formula

C9H9IO3

Molecular Weight

292.1

Purity

95

Origin of Product

United States

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